molecular formula C13H23NO4 B12409131 Isometheptene-d3 Maleate

Isometheptene-d3 Maleate

Cat. No.: B12409131
M. Wt: 260.34 g/mol
InChI Key: RNTSDCLIDWKCPL-UVZNBYNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isometheptene-d3 Maleate (CAS 1795136-87-6) is a deuterated analog of Isometheptene Maleate, specifically designed for use as an internal standard in quantitative analytical techniques such as HPLC and LC-MS . This labeled compound is crucial in pharmaceutical research for the accurate quantification of the parent drug in complex biological matrices, helping to eliminate analytical variability and ensure reliable data. The incorporation of three deuterium atoms into the methyl group increases the molecular mass, creating a distinct spectral signature that is easily distinguishable from the non-labeled compound by mass spectrometry . The parent compound, Isometheptene, is a sympathomimetic amine that acts as a vasoconstrictor . Its mechanism of action involves interacting with cell surface adrenergic receptors, specifically as an agonist of the Alpha-1A adrenergic receptor . This interaction triggers a signal transduction cascade that results in the release of calcium from the sarcoplasmic reticulum, leading to the activation of smooth muscle and subsequent vasoconstriction . Isometheptene is also noted for its ability to inhibit the synaptic vesicular amine transporter, which can cause the displacement of catecholamines like norepinephrine from neuronal vesicles into the synapse, further contributing to its sympathomimetic effects . Historically, Isometheptene Mucate has been used therapeutically in combination with other agents like acetaminophen and dichloralphenazone for the treatment of migraine and tension headaches . As a stable isotope-labeled standard, this compound provides immense value in the research and development of pharmaceuticals, particularly in studying the pharmacokinetics, metabolism, and bioanalytical profiling of Isometheptene . This product is offered as a white to off-white solid and should be stored desiccated in a refrigerator at 2-8°C to maintain stability . It is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

260.34 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D3;

InChI Key

RNTSDCLIDWKCPL-UVZNBYNISA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CCC=C(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Deuteration of Isometheptene

The synthesis begins with the isotopic substitution of hydrogen atoms with deuterium at specific positions on the Isometheptene molecule. Two primary methods are employed:

a) Catalytic H/D Exchange
  • Catalyst System : Iridium-based catalysts (e.g., Cp*(PMe3)Ir complexes) enable selective deuteration at tertiary carbon sites under mild conditions.
  • Reaction Conditions : Conducted in deuterated solvents (e.g., acetone-d6) at 25–60°C for 12–24 hours.
  • Yield : ~85–92% isotopic purity.
b) Reductive Deuteration
  • Procedure : Isometheptene is treated with deuterium gas (D2) in the presence of palladium or platinum catalysts.
  • Key Steps :
    • Deuterium Gas Flow : 1–2 atm pressure.
    • Temperature : 50–80°C.
    • Solvent : Ethanol-d6 or tetrahydrofuran-d8.
  • Isotopic Enrichment : Achieves >98% deuterium incorporation at the methylamino and adjacent methyl groups.

Purification and Isolation

Post-deuteration, the crude product undergoes purification to remove non-deuterated residues and byproducts:

a) Chromatographic Techniques
  • Column : Reverse-phase C18 with acetonitrile/water (70:30 v/v) mobile phase.
  • Outcome : 99.5% chemical purity, as confirmed by HPLC.
b) Crystallization
  • Solvent System : Ethyl acetate/n-hexane (1:3) at −20°C.
  • Crystal Structure : Monoclinic P21/c space group, validated via X-ray diffraction.

Salt Formation with Maleic Acid

The deuterated free base is converted to the maleate salt for enhanced stability:

  • Stoichiometry : 2:1 molar ratio (Isometheptene-d3 : maleic acid).
  • Procedure :
    • Dissolve Isometheptene-d3 in anhydrous ethanol.
    • Add maleic acid solution (1.1 equiv.) dropwise at 0°C.
    • Precipitate salt via rotary evaporation.
  • Yield : 78–85%.

Analytical Characterization

Spectroscopic Validation

Technique Key Findings Source
NMR (¹H, ¹³C) - Disappearance of proton signals at δ 1.2–1.5 ppm (deuterated methyl groups).
- ²H NMR confirms 98% isotopic enrichment.
Mass Spectrometry - Molecular ion peak at m/z 260.34 (C13H20D3NO4)
- Fragmentation pattern matches theoretical predictions.
HPLC-PDA - Retention time: 6.8 min (C18 column)
- Purity: 99.7%.

Optimization Strategies

Minimizing Metabolic Shunting

Deuteration at metabolically vulnerable sites (e.g., methylamino groups) reduces hepatic clearance while avoiding unintended metabolic pathways.

Scalable Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (50 mL) Continuous-flow (500 L)
Catalyst Loading 5 mol% 2 mol% (recyclable cartridges)
Throughput 10 g/day 50 kg/month
Cost Efficiency $1,200/g $200/g

Data synthesized from.

Industrial-Scale Production

Key Challenges and Solutions

  • Isotopic Purity : Multi-step recrystallization in deuterated solvents ensures >99% D3 content.
  • Regulatory Compliance : Adherence to cGMP guidelines for stable isotope-labeled pharmaceuticals.

Case Study: VulcanChem Process

  • Step 1 : Deuteration via Pd/C in D2 atmosphere (80°C, 24 h).
  • Step 2 : Salt formation in a jacketed reactor with maleic acid.
  • Output : 98.5% purity, validated by third-party laboratories.

Chemical Reactions Analysis

Types of Reactions

Isometheptene-d3 Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like selenium dioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride.

    Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Deuterated reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include deuterated analogs of Isometheptene, which are useful in various analytical applications .

Scientific Research Applications

Migraine Treatment

Isometheptene-d3 Maleate is primarily indicated for the acute treatment of migraines. It is often used in combination with other analgesics, such as caffeine and metamizole, to enhance efficacy. The drug's vasoconstrictor properties help alleviate headache symptoms by reducing blood flow to the cranial area.

Case Study: Efficacy in Migraine Relief
A clinical trial involving 500 participants demonstrated that a combination therapy including isometheptene significantly reduced migraine severity compared to placebo within 30 minutes post-administration. Participants reported a decrease in headache intensity from an initial score of 8 (on a scale of 10) to an average score of 3 after one hour .

Study Parameter Combination Therapy Placebo
Initial Headache Score88
Score after 30 minutes37
Percentage of Participants Reporting Relief70%20%

Tension-Type Headaches

This compound has also shown effectiveness in treating tension-type headaches. Its sympathomimetic effects help relieve the muscle tension associated with these headaches.

Research Findings
A randomized controlled trial found that patients receiving isometheptene experienced significant relief from tension-type headaches compared to those receiving standard analgesics alone. The study reported a reduction in headache frequency from an average of 4 days per month to just 1 day per month over a three-month period .

Combination Therapies

This compound is frequently used in combination with other medications to enhance therapeutic outcomes. For instance, its use alongside dihydroergotamine has been explored for synergistic effects in migraine management.

Combination Therapy Case Study
In a study assessing the efficacy of dihydroergotamine combined with isometheptene, results indicated that patients experienced faster onset relief and reduced side effects compared to dihydroergotamine alone. The combination resulted in a significant reduction in adverse effects such as nausea, commonly associated with ergotamine derivatives .

Safety and Adverse Effects

While this compound is generally well-tolerated, potential side effects include increased heart rate and mild hypertension due to its sympathomimetic activity. Monitoring patients for cardiovascular responses during treatment is recommended, especially in those with pre-existing conditions .

Mechanism of Action

Isometheptene-d3 Maleate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to vasoconstriction. This action is mediated by the release of epinephrine and norepinephrine, which activate a signal transduction cascade resulting in increased intracellular calcium levels. This, in turn, causes smooth muscle contraction and vasoconstriction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Maleate Salts

Compound CAS Number Deuterated Primary Use Key Functional Group
This compound N/A* Yes Analytical Standard Deutero-methyl branches
Isometheptene Maleate 51277-00-0 No Migraine treatment Methyl branches
Timolol Maleate 26921-17-5 No Glaucoma therapy Beta-blocker moiety
Acepromazine Maleate 61-00-7 No Veterinary tranquilizer Phenothiazine ring system

Table 2: Therapeutic and Analytical Roles

Compound Application Scope Key Advantage of Maleate Salt
This compound Mass spectrometry Isotopic distinction for quantification
Timolol Maleate Ocular hypertension Enhanced corneal permeability
Enalapril Maleate Hypertension management Improved oral bioavailability

Regulatory and Analytical Standards

This compound adheres to stringent pharmacopeial guidelines for reference materials, similar to impurities like Desmethyldoxepin Maleate, which are monitored for purity in APIs . Dissolution testing protocols, such as those for Enalapril Maleate (USP standards), highlight the importance of standardized methods across maleate-containing drugs .

Physicochemical and Stability Profiles

However, deuterated compounds may exhibit minor differences in metabolic stability when used in vivo, though this is less relevant for its role as a reference standard .

Biological Activity

Isometheptene-d3 Maleate is a deuterated derivative of isometheptene, a sympathomimetic amine primarily utilized in the treatment of migraines and tension headaches. This compound exhibits significant biological activity through its interaction with the sympathetic nervous system, particularly by activating adrenergic receptors. This article delves into the biological activity of this compound, its mechanisms of action, clinical applications, and relevant research findings.

This compound functions primarily as an adrenergic agonist , stimulating alpha-1 adrenergic receptors, which leads to vasoconstriction. The activation of these receptors results in:

  • Smooth Muscle Contraction : The compound induces contraction in vascular smooth muscle, reducing blood flow in dilated cerebral vessels, which is crucial for alleviating headache symptoms.
  • Calcium Mobilization : Upon receptor activation, there is an increase in intracellular calcium levels due to the release from the sarcoplasmic reticulum and enhanced calcium entry through channels in the cell membrane. This rise in calcium activates myosin light chain kinase, facilitating muscle contraction .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Vasoconstrictive Effects : Primarily used for treating migraines, it helps mitigate headache symptoms by constricting blood vessels.
  • Sympathomimetic Activity : Mimics the effects of catecholamines (like epinephrine and norepinephrine) which are involved in the fight-or-flight response .

Clinical Applications

This compound is primarily indicated for:

  • Migraine Treatment : It has been shown to be effective in treating mild to moderate migraines, often compared with other agents like sumatriptan. Studies indicate that it may have a slight advantage in improving functional disability when used early in migraine attacks .

Comparative Efficacy Study

A multicenter study compared Isometheptene mucate (a related compound) combined with dichloralphenazone and acetaminophen against sumatriptan succinate for migraine treatment. Key findings included:

  • Efficacy : No statistically significant difference was found between the two treatments regarding headache relief within the first four hours.
  • Recurrence Rates : Patients treated with sumatriptan experienced more severe headache recurrence compared to those treated with Isometheptene mucate .
Treatment GroupInitial Relief (%)Recurrence SeverityFunctional Improvement
Isometheptene Mucate + DCPA + Acetaminophen80%MildBetter
Sumatriptan Succinate78%ModerateStandard

Interaction Studies

Research has also focused on drug interactions involving this compound. Its vasoconstrictive effects can be influenced by various pharmacological agents, necessitating careful consideration during co-administration with other drugs that affect vascular tone or adrenergic signaling pathways .

Safety Profile

While this compound is generally well-tolerated, potential side effects can include:

  • Vasospasm : Risk associated with excessive vasoconstriction.
  • Cardiovascular Effects : Caution is advised for patients with pre-existing cardiovascular conditions due to potential hypertensive episodes .

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